

Lyso-PAF C-16-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lyso-PAF C-16-d4

Cat. No.: B15553994

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An In-depth Examination of its Properties, Analytical Applications, and Role in Cellular Signaling

This technical guide provides a comprehensive overview of **Lyso-PAF C-16-d4**, a deuterated internal standard crucial for the accurate quantification of Lyso-Platelet-Activating Factor (Lyso-PAF). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, signal transduction, and inflammation. This document details the physicochemical properties of **Lyso-PAF C-16-d4**, provides in-depth experimental protocols for its use in mass spectrometry, and explores its emerging role in intracellular signaling pathways.

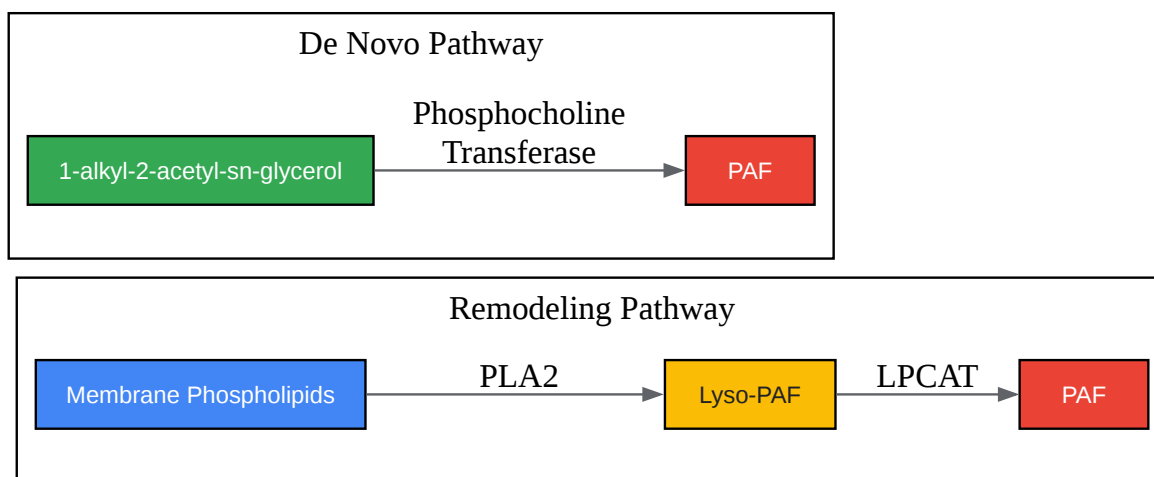
Physicochemical Properties and Identification

Lyso-PAF C-16-d4 is a synthetic, deuterated analog of Lyso-PAF C-16, a biologically important lysophospholipid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Property	Value
CAS Number	201216-37-7
Molecular Formula	C ₂₄ H ₄₈ D ₄ NO ₆ P
Molecular Weight	Approximately 485.7 g/mol
Synonyms	1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol-3-phosphorylcholine, Lyso-Platelet-activating Factor C-16-d4

Role in Biochemical Pathways

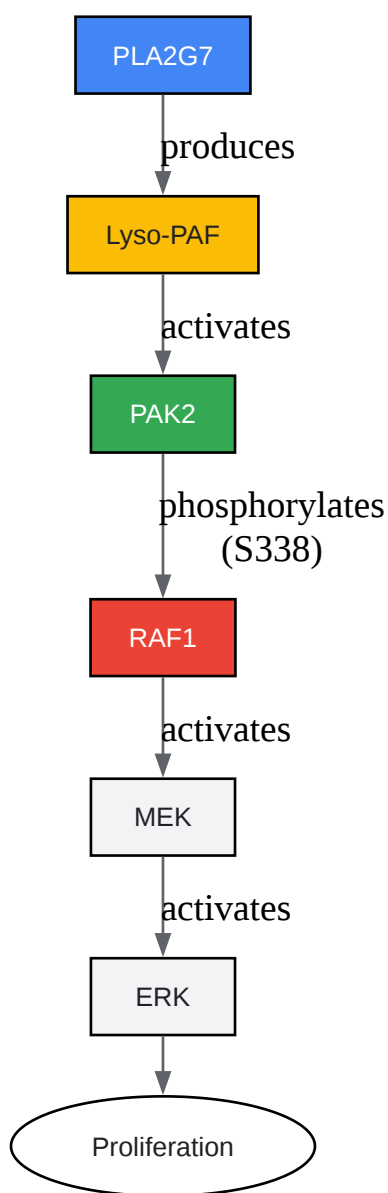
Lyso-PAF is a key intermediate in the metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and anaphylaxis. The two primary pathways for PAF biosynthesis are the "remodeling" and "de novo" pathways. In the remodeling pathway, Lyso-PAF is generated from membrane phospholipids and subsequently acetylated to form PAF.



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PAF Biosynthesis Pathways

More recently, Lyso-PAF has been identified as an intracellular signaling molecule in its own right. Research has shown that intracellular Lyso-PAF can contribute to the activation of the RAF1 kinase, a critical component of the MAPK/ERK signaling cascade, which is often dysregulated in cancer.[1] This novel signaling function is independent of the classical PAF receptor.



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Lyso-PAF Intracellular Signaling Pathway

Experimental Protocols: Quantification of Lyso-PAF using Lyso-PAF C-16-d4

The use of a deuterated internal standard like **Lyso-PAF C-16-d4** is essential for correcting for sample loss during extraction and for variations in instrument response in mass spectrometry.

Lipid Extraction from Biological Samples (e.g., Human Neutrophils)

This protocol is adapted from methods described for the analysis of lysophospholipids from biological matrices.

Materials:

- Biological sample (e.g., cell pellet, plasma)
- **Lyso-PAF C-16-d4** internal standard solution (concentration to be optimized based on expected analyte levels)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Centrifuge

Procedure:

- To the biological sample, add a known amount of **Lyso-PAF C-16-d4** internal standard.
- Add ice-cold methanol to the sample.
- Add chloroform to the sample. The ratio of chloroform:methanol:aqueous sample should be approximately 2:1:0.8.

- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
- Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.
- Dry the collected organic phase under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol/water).

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
- Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The specific gradient profile should be optimized for the separation of Lyso-PAF.
- Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

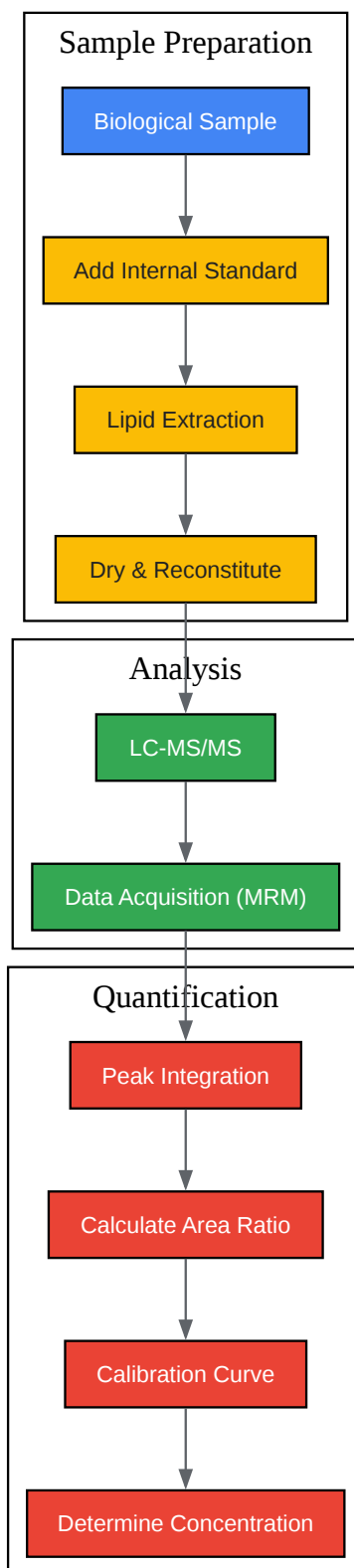
- Column Temperature: Typically maintained at 40-50°C.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Lyso-PAF C-16: Precursor ion (Q1) m/z $[M+H]^+$ → Product ion (Q3) m/z (e.g., phosphocholine headgroup fragment at m/z 184.1)
 - **Lyso-PAF C-16-d4**: Precursor ion (Q1) m/z $[M+H]^+$ → Product ion (Q3) m/z (e.g., phosphocholine headgroup fragment at m/z 184.1)
 - Note: The exact m/z values for the precursor ions will depend on the adduct formed. These transitions should be optimized by direct infusion of the standards.
- Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

- Integrate the peak areas for both the endogenous Lyso-PAF C-16 and the internal standard **Lyso-PAF C-16-d4** in the chromatograms.
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using known concentrations of a non-deuterated Lyso-PAF C-16 standard spiked with the same fixed concentration of the internal standard.
- Determine the concentration of Lyso-PAF C-16 in the biological samples by interpolating their peak area ratios on the calibration curve.



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Experimental Workflow for Lyso-PAF Quantification

Quantitative Data

The concentration of Lyso-PAF can vary significantly depending on the cell type and stimulation conditions. For instance, in human neutrophils, the basal level of Lyso-PAF has been reported, with an increase upon stimulation.

Cell Type	Condition	Lyso-PAF Concentration (pg/10 ⁶ cells)
Human Neutrophils	Basal	~300[2]
Human Neutrophils	Stimulated (Calcium Ionophore A23187)	2-3 fold increase[2]

Conclusion

Lyso-PAF C-16-d4 is an indispensable tool for the accurate and precise quantification of Lyso-PAF in complex biological matrices. Its use as an internal standard in LC-MS/MS workflows allows for the reliable investigation of the roles of Lyso-PAF in both established metabolic pathways and newly discovered signaling cascades. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the multifaceted functions of this important lipid molecule.

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References

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- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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